![molecular formula C20H19ClN2OS B2651149 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide CAS No. 946204-15-5](/img/structure/B2651149.png)
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide is a synthetic organic compound characterized by the presence of a thiazole ring, a chlorophenyl group, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 2-(4-chlorophenyl)-1,3-thiazole.
Alkylation: The thiazole derivative is then alkylated using 2-bromoethylamine hydrobromide to introduce the ethylamine side chain.
Amidation: The final step involves the reaction of the alkylated thiazole with 3-phenylpropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C14H15ClN2O2S and a molecular weight of approximately 310.8 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities, particularly in drug design. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability.
Antitumor Activity
Research indicates that compounds with thiazole moieties exhibit significant antitumor properties. For instance, derivatives similar to N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide have shown promising results against various cancer cell lines. Studies demonstrate that these compounds can induce apoptosis in tumor cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It is believed to enhance the expression of potassium chloride cotransporter-2 (KCC2), which plays a crucial role in neuronal excitability and synaptic transmission. This mechanism may provide therapeutic avenues for conditions such as epilepsy and chronic pain syndromes .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases .
Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that a related thiazole derivative exhibited potent cytotoxicity against human breast cancer cell lines with an IC50 value in the nanomolar range . This suggests that this compound could be further developed as an anticancer agent.
Neuroprotective Research
In animal models of neurodegeneration, administration of compounds similar to this compound resulted in significant improvements in cognitive function and reduced neuronal loss . This supports its potential use in therapeutic strategies for neurodegenerative diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with protein targets such as enzymes or receptors, modulating their activity. The thiazole ring and chlorophenyl group could play crucial roles in binding to the active site of the target protein, while the amide linkage might influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide
- N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide
- N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide
Uniqueness
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide is unique due to the presence of the chlorophenyl group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the phenyl ring, potentially leading to different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a chlorophenyl group, and a phenylpropanamide moiety. Its molecular formula is C19H17ClN2OS with a molecular weight of approximately 362.8 g/mol. The structural characteristics contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C19H17ClN2OS |
Molecular Weight | 362.8 g/mol |
XLogP3 | 5.7 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and chlorophenyl group are believed to play crucial roles in binding to these targets, leading to modulation of various biological pathways. The exact molecular targets can vary depending on the specific application and context of the study.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Potential
Several studies have explored the anticancer potential of thiazole derivatives, including this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, providing a basis for its use in treating inflammatory diseases .
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Research : In a study focusing on the anticancer effects of thiazole compounds, this compound was found to significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c21-17-9-7-16(8-10-17)20-23-18(14-25-20)12-13-22-19(24)11-6-15-4-2-1-3-5-15/h1-5,7-10,14H,6,11-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMKLSBTNVJCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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